4-Ethylsulfanyl-butylamine

Übersicht

Beschreibung

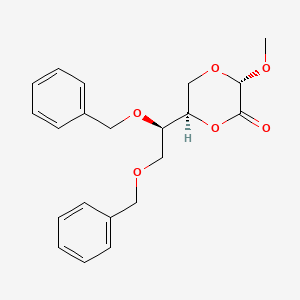

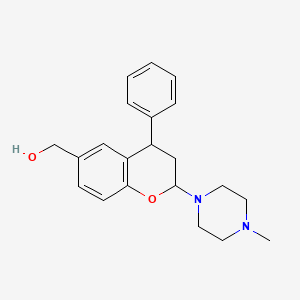

4-Ethylsulfanyl-butylamine is a primary amine compound used in scientific research. It is represented chemically as C6H15NS . It has a molecular weight of 133.26 .

Molecular Structure Analysis

The molecular structure of 4-Ethylsulfanyl-butylamine consists of a six-carbon chain with an ethylsulfanyl group and a butylamine group . The structure is similar to butylamine, which contains a four-carbon chain and an amine functional group .

Relevant Papers

Several papers were found during the search, including a paper discussing the mechanisms of imine exchange reactions in organic solvents , a paper on the synthesis and antimicrobial evaluation of novel N-substituted 4-ethylsulfanyl-2-pyridones and triazolopyridines , and a paper on the synthesis of N-ethyl-n-butylamine by amines disproportionation . These papers could provide further insights into the properties and potential applications of 4-Ethylsulfanyl-butylamine.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-Ethylsulfanyl-butylamine has been synthesized and evaluated for its antimicrobial potential. Researchers have explored its effects against both bacterial and fungal strains. Notably, compound 14b demonstrated excellent activity compared to other newly synthesized compounds and standard antimicrobial agents. Additionally, triazolo[1,5-a]pyridines 10c and 10e exhibited marked activity against specific Gram-negative bacteria .

Chemotherapeutic Agents

As part of ongoing efforts to develop effective antimetabolic agents, scientists have investigated the synthetic methods for preparing N-sulfonylamino- and N-substituted-2-pyridones. These compounds have garnered interest from organizations like NIH and NIAID. The exploration of new molecular mechanisms and their potential as promising chemotherapeutics remains an active area of research .

Heterocyclic Chemistry

4-Ethylsulfanyl-butylamine belongs to the class of N-substituted 2-pyridones, which are essential heterocycles. These compounds exhibit antimicrobial and antifungal activities, making them suitable for diverse pharmaceutical applications. Their unique structural features contribute to their biological properties .

Sulfinamide-Mediated Synthesis

While not directly related to 4-Ethylsulfanyl-butylamine, it’s worth mentioning the broader field of sulfinamide-mediated asymmetric N-heterocycle synthesis. Enantiopure tert-butanesulfinamide has emerged as a gold standard in this area, facilitating the creation of diverse N-heterocycles with high stereochemical control .

Biochemical Reactions

Derivatives of the ring systems containing sulfur and nitrogen atoms, such as those found in 4-ethylsulfanyl-butylamine, play critical roles in biochemical reactions. Understanding their mechanisms and interactions provides insights into potential therapeutic applications .

Drug Resistance Mitigation

Given the global challenge of antimicrobial resistance, innovative compounds like 4-ethylsulfanyl-butylamine offer hope in combating drug-resistant infections. Continued research aims to develop novel agents that can overcome microbial resistance and improve patient outcomes .

Eigenschaften

IUPAC Name |

4-ethylsulfanylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS/c1-2-8-6-4-3-5-7/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNBIKGTDBLWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylsulfanyl-butylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

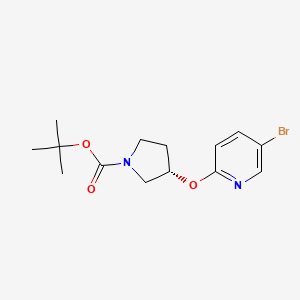

![(2S,4R)-4-[(4-bromophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B3175813.png)

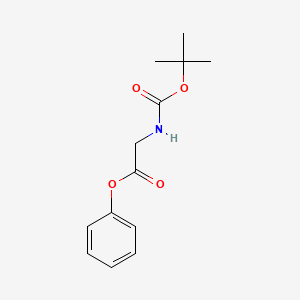

![[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3175859.png)

![1,4-Dioxan-2-ol, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B3175881.png)